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Compound of Interest

Compound Name: 1-Benzofuran-6-amine

Cat. No.: B018076 Get Quote

An In-depth Technical Guide to the Predicted Molecular Properties of 1-Benzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Benzofuran-6-amine is a heterocyclic compound featuring a benzofuran core, a scaffold of

significant interest in medicinal chemistry due to its presence in numerous biologically active

molecules.[1] Predicting the molecular properties of such compounds is a critical first step in

the drug discovery pipeline, enabling an early assessment of a molecule's potential

pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive

overview of the computationally predicted physicochemical and ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) properties of 1-Benzofuran-6-amine. The

data presented herein are derived from established computational models and databases,

offering valuable insights for researchers exploring this and related chemical entities for

therapeutic applications.

Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule are strong determinants of its

behavior in biological systems. These parameters influence solubility, permeability, and

interaction with protein targets. The predicted properties for 1-Benzofuran-6-amine are

summarized below.
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Property Predicted Value Source

Molecular Formula C₈H₇NO PubChemLite[2]

Molecular Weight 133.15 g/mol Sunway Pharm Ltd[3]

Monoisotopic Mass 133.05276 Da PubChemLite[2]

XlogP 1.6 PubChemLite[2]

Topological Polar Surface Area

(TPSA)
39.1 Å² Computed (See Note 1)

Hydrogen Bond Donors 1 Computed

Hydrogen Bond Acceptors 2 Computed

Rotatable Bonds 0 Computed

SMILES C1=CC(=CC2=C1C=CO2)N PubChemLite[2]

InChIKey
ARNCZJZLEMLOBH-

UHFFFAOYSA-N
PubChemLite[2]

Note 1:TPSA value is computationally predicted based on the structure

C1=CC(=CC2=C1C=CO2)N, considering the surface contributions of the nitrogen and oxygen

atoms and their attached hydrogens. The value is comparable to related structures like 6-(2-

Aminopropyl)benzofuran, which has a TPSA of 39.2 Å²[4].

Discussion of Physicochemical Properties: The predicted properties of 1-Benzofuran-6-amine
align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.[5]

Molecular Weight: At 133.15 Da, the molecule is well under the 500 Da threshold, suggesting

good potential for absorption and distribution.[5]

Lipophilicity (XlogP): The predicted XlogP of 1.6 indicates a balanced lipophilicity. This value

is within the optimal range (typically <5) for oral bioavailability, suggesting the molecule can

efficiently partition between aqueous and lipid environments.[5][6]

Polar Surface Area (TPSA): A TPSA of 39.1 Å² is well below the 90 Å² threshold often

associated with good blood-brain barrier (BBB) penetration and is also significantly lower

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/19959504
https://www.3wpharm.com/product/68874.html
https://pubchemlite.lcsb.uni.lu/e/compound/19959504
https://pubchemlite.lcsb.uni.lu/e/compound/19959504
https://pubchemlite.lcsb.uni.lu/e/compound/19959504
https://pubchemlite.lcsb.uni.lu/e/compound/19959504
https://pubchem.ncbi.nlm.nih.gov/compound/6-_2-Aminopropyl_benzofuran
https://www.benchchem.com/product/b018076?utm_src=pdf-body
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Computer_science/Polar_surface_area/
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Computer_science/Polar_surface_area/
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Computer_science/Polar_surface_area/
https://www.jstage.jst.go.jp/article/cpb1958/42/4/42_4_976/_article/-char/ja/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


than the 140 Å² limit for good cell membrane permeability.[7] This suggests the molecule has

a high probability of crossing biological membranes.

Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the molecule meets

the criteria of having fewer than five donors and ten acceptors, further supporting its potential

for good oral bioavailability.[5]

Predicted ADMET Profile
The ADMET profile predicts the disposition of a chemical compound within an organism. In

silico ADMET prediction is a cost-effective method to flag potential liabilities early in the drug

discovery process.[8][9]
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ADMET Parameter Predicted Outcome Implication

Absorption

Human Intestinal Absorption

(HIA)
High

Likely to be well-absorbed from

the gut.

Caco-2 Permeability High

Indicates good passive

diffusion across the intestinal

epithelium.[10]

Distribution

Blood-Brain Barrier (BBB)

Penetration
High Likelihood

Low molecular weight and

TPSA (<90 Å²) suggest the

compound can cross the BBB.

[7]

P-glycoprotein (P-gp)

Substrate
Unlikely

Less susceptible to efflux from

target cells, which is beneficial

for efficacy.[11]

Metabolism

CYP450 Inhibition (General) Potential Inhibitor

Benzofuran scaffolds can

interact with CYP enzymes;

specific isoform inhibition (e.g.,

1A2, 2D6, 3A4) requires

further testing.[12]

Excretion

Renal Clearance Moderate

Expected to be cleared by the

kidneys, potentially after

metabolic modification.

Toxicity

AMES Mutagenicity Low Probability

Heterocyclic amines can

sometimes be flagged in

mutagenicity assays, but the

core scaffold is common.
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Carcinogenicity Low Probability

No structural alerts that

strongly indicate

carcinogenicity.

Discussion of ADMET Profile: The predicted ADMET profile for 1-Benzofuran-6-amine is

largely favorable for a drug candidate, particularly for central nervous system (CNS)

applications given its likely ability to penetrate the BBB. Its high predicted intestinal absorption

and cell permeability are key assets for oral drug development. The primary area for future

experimental investigation would be its metabolic profile, specifically its potential to inhibit key

cytochrome P450 enzymes, which could lead to drug-drug interactions.

Computational Methodologies
The properties presented in this guide are predicted using computational (in silico) methods.

These techniques model molecular behavior based on structure and quantum chemical

principles, providing a rapid assessment without the need for chemical synthesis or biological

testing.

A. Physicochemical Property Prediction: Physicochemical properties like molecular weight,

logP, and TPSA are typically calculated using fragment-based or whole-molecule approaches.

LogP Calculation: Algorithms like XlogP partition the molecule into atomic or fragmental

contributions and sum their hydrophobicity values to estimate the octanol-water partition

coefficient.

TPSA Calculation: This method sums the surface contributions of polar atoms (typically

oxygen and nitrogen) based on a library of predefined functional group values.[7]

B. ADMET and Biological Activity Prediction: ADMET properties are often predicted using

Quantitative Structure-Activity Relationship (QSAR) models.

QSAR Models: These are statistical models trained on large datasets of compounds with

known experimental ADMET properties. The models identify correlations between molecular

descriptors (e.g., physicochemical properties, molecular fingerprints) and biological

outcomes.[8]
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Density Functional Theory (DFT): For a deeper understanding of molecular structure and

reactivity, DFT calculations are often employed. Methods like B3LYP with basis sets such as

6-311+G(d,p) can be used to optimize the molecule's 3D geometry and calculate electronic

properties, which can inform its interaction with biological targets.[13]

Below is a generalized workflow for the computational prediction of molecular properties.
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Caption: Computational workflow for predicting molecular properties.

Visualization of Property Relationships and
Potential Actions
A. Relationship Between Physicochemical Properties and Bioavailability

The interplay between key molecular properties dictates a compound's "drug-likeness" and its

potential for oral bioavailability, as famously encapsulated in Lipinski's Rule of Five.
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Caption: Key properties influencing oral bioavailability.

B. Potential Mechanism of Action: Kinase Inhibition

While the specific biological target of 1-Benzofuran-6-amine is not defined, the benzofuran

scaffold is a common component in kinase inhibitors.[14][15] The diagram below illustrates a

generalized signaling pathway where a benzofuran-based inhibitor might act.
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Generalized Kinase Signaling Pathway

ATP
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Caption: Hypothetical kinase inhibition by a benzofuran derivative.

Conclusion
The in silico analysis of 1-Benzofuran-6-amine reveals a promising profile for a drug-like

molecule. Its low molecular weight, balanced lipophilicity, and favorable polar surface area

suggest it possesses the fundamental characteristics required for good absorption, distribution,

and cell permeability, including the potential to cross the blood-brain barrier. While the

predicted ADMET profile is generally positive, experimental validation, particularly concerning

its metabolic fate and potential for CYP450 enzyme inhibition, is a necessary next step. The

benzofuran core continues to be a privileged scaffold in drug discovery, and the predictive data

for 1-Benzofuran-6-amine support its consideration as a valuable starting point or fragment for

the design of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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